molecular formula C23H22N4O3 B8287935 A|A/tau aggregation-IN-3

A|A/tau aggregation-IN-3

Cat. No.: B8287935
M. Wt: 402.4 g/mol
InChI Key: JDMFOPZXRFVZSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A|A/tau aggregation-IN-3 is a useful research compound. Its molecular formula is C23H22N4O3 and its molecular weight is 402.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H22N4O3

Molecular Weight

402.4 g/mol

IUPAC Name

[4-(3-anilino-4-nitrophenyl)piperazin-1-yl]-phenylmethanone

InChI

InChI=1S/C23H22N4O3/c28-23(18-7-3-1-4-8-18)26-15-13-25(14-16-26)20-11-12-22(27(29)30)21(17-20)24-19-9-5-2-6-10-19/h1-12,17,24H,13-16H2

InChI Key

JDMFOPZXRFVZSS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NC3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of N-(5-bromo-2-nitrophenyl)benzenamine (200 mg, 0.68 mmol) and phenyl(piperazin-1-yl)methanone (257 mg, 1.36 mmol) in NMP (1.5 mL) was heated to 110° C. for 16 h. The solution was cooled to room temperature to which was slowly added H2O (5 mL). The resulting yellow precipitate was filtered, washed with 2 mL of water, dried (high vacuum, 14 h) to furnish (4-(4-nitro-3-(phenylamino)phenyl)piperazin-1-yl)(phenyl)methanone (187 mg, 0.46 mmol), 68% yield. 1H NMR (500 MHz, CDCl3) d (ppm) 3.10-3.61 (m, 8H), 6.34 (dd, J=2.6, 9.7 Hz, 1H), 6.41 (d, J=2.6 Hz, 1H), 7.24-7.48 (m, 10H), 8.19 (d, J=9.7 Hz, 1H), 9.86 (s, 1H). 13C NMR (125 MHz, CDCl3): d (ppm) 171.0, 155.7, 145.8, 139.3, 135.5, 130.6, 130.2, 129.4, 129.1, 127.6, 126.1, 125.0, 106.2, 96.9, 46.7, 29.9.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
257 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

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